molecular formula C8H8BrFO B13562644 (5-Bromo-4-fluoro-2-methylphenyl)methanol

(5-Bromo-4-fluoro-2-methylphenyl)methanol

Cat. No.: B13562644
M. Wt: 219.05 g/mol
InChI Key: VVKRCQPBZXNRMZ-UHFFFAOYSA-N
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Description

(5-Bromo-4-fluoro-2-methylphenyl)methanol is an organic compound with the molecular formula C8H8BrFO It is a derivative of phenylmethanol, where the phenyl ring is substituted with bromine, fluorine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-4-fluoro-2-methylphenyl)methanol typically involves the reaction of 5-bromo-4-fluoro-2-methylbenzaldehyde with a reducing agent such as sodium borohydride. The reaction is carried out in a suitable solvent like ethanol or methanol under controlled temperature conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-4-fluoro-2-methylphenyl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: 5-Bromo-4-fluoro-2-methylbenzaldehyde or 5-Bromo-4-fluoro-2-methylbenzoic acid.

    Reduction: 5-Bromo-4-fluoro-2-methylphenylmethane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Bromo-4-fluoro-2-methylphenyl)methanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Bromo-4-fluoro-2-methylphenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the context of its use, such as inhibiting specific enzymes or modulating receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-4-fluoro-2-methylaniline
  • 5-Bromo-2-fluoro-4-methylaniline
  • 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene

Uniqueness

(5-Bromo-4-fluoro-2-methylphenyl)methanol is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with a hydroxyl group makes it a versatile compound for various applications.

Properties

Molecular Formula

C8H8BrFO

Molecular Weight

219.05 g/mol

IUPAC Name

(5-bromo-4-fluoro-2-methylphenyl)methanol

InChI

InChI=1S/C8H8BrFO/c1-5-2-8(10)7(9)3-6(5)4-11/h2-3,11H,4H2,1H3

InChI Key

VVKRCQPBZXNRMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1CO)Br)F

Origin of Product

United States

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